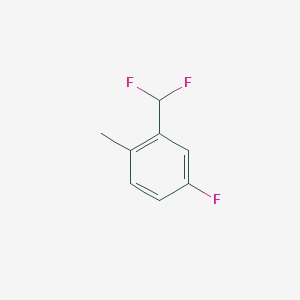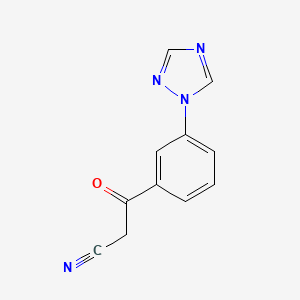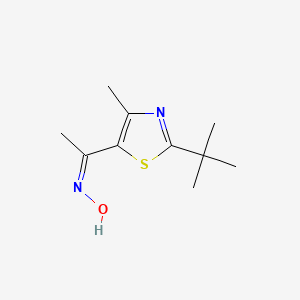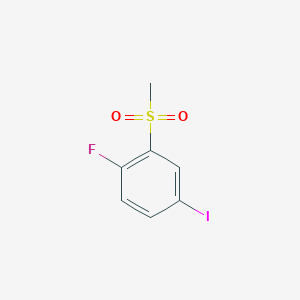
2-(Difluoromethyl)-4-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-fluorotoluene is an organic compound characterized by the presence of both difluoromethyl and fluorotoluene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-fluorotoluene typically involves the introduction of difluoromethyl groups into aromatic compounds. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in continuous flow systems has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-fluorotoluene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and metal catalysts are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated aromatic ketones, while substitution reactions can produce various difluoromethylated derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-fluorotoluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, materials science, and other industrial applications
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-fluorotoluene involves its interaction with various molecular targets. The difluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry. The compound can act as a hydrogen bond donor, influencing its interactions with biological targets .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-1,1,1-trifluoroethane
- Difluoromethylphosphonate
- Difluoromethyl nitrile oxide
Comparison: 2-(Difluoromethyl)-4-fluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other difluoromethylated compounds, it exhibits better hydrogen bond donor capabilities and enhanced stability .
Properties
Molecular Formula |
C8H7F3 |
|---|---|
Molecular Weight |
160.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C8H7F3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,8H,1H3 |
InChI Key |
ORLWSDBCUREPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)
![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)





